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BISMUTH TELLURIDE - 1304-82-1

BISMUTH TELLURIDE

Catalog Number: EVT-1485508
CAS Number: 1304-82-1
Molecular Formula: Bi2Te3
Molecular Weight: 800.8 g/mol
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Product Introduction

Description

Bismuth telluride (Bi2Te3) is a gray powder that is a commercially available semiconductor. [] It is a well-known thermoelectric material, exhibiting the highest reported room-temperature thermoelectric efficiencies of any material. [] Bismuth telluride is commonly used in thermoelectric applications, particularly in devices that operate at or near room temperature. [] It is also a promising candidate for use in topological insulators, a new class of materials with unique electronic properties. []

Future Directions
  • Enhanced Thermoelectric Performance: Research efforts are focused on further improving the thermoelectric efficiency of bismuth telluride-based materials. [, , , , , ] This includes exploring nanostructuring, doping, and alloying strategies to reduce thermal conductivity and enhance the Seebeck coefficient and electrical conductivity.
  • Topological Insulator Applications: As research on topological insulators progresses, exploring the potential applications of bismuth telluride in spintronics, quantum computing, and other emerging technologies will be crucial. [, , , ]
  • Flexible Thermoelectric Devices: Developing flexible thermoelectric devices using bismuth telluride incorporated into polymers holds promise for wearable electronics and energy harvesting applications. []
  • Biomedical Applications: Further investigation of bismuth telluride's antibacterial properties and its potential in wound healing could lead to new biomedical applications. []

Antimony Telluride (Sb2Te3)

Compound Description: Antimony telluride, like bismuth telluride, is a crystalline solid used as a semiconductor in various applications, including photo-optics and thermoelectrics []. It is commercially available in both bulk and powder forms (micro and nano) [].

Relevance: Antimony telluride is a p-type semiconductor, making it a crucial counterpart to n-type bismuth telluride in thermoelectric devices, particularly heat pumps []. Combining these materials enables the creation of highly efficient thermoelectric devices, such as those found in picnic coolers and potentially for converting waste heat from car engines into electricity [].

Bismuth Oxychloride (BiOCl)

Compound Description: Bismuth oxychloride is a semiconductor material often used in photocatalytic and antibacterial applications. It possesses a wide band gap, limiting its sunlight absorption capacity [].

Relevance: Research has explored the functionalization of bismuth oxychloride with bismuth telluride to enhance its antibacterial activity and wound healing efficacy []. Bismuth telluride effectively narrows the band gap of bismuth oxychloride, leading to increased sunlight absorption and enhanced generation of reactive oxygen species []. This synergistic effect highlights the potential of combining these materials for biomedical applications.

Lanthanum Telluride (LaTe)

Relevance: Studies have investigated the incorporation of lanthanum into bismuth telluride to form novel rare-earth-containing bismuth telluride thermoelectric materials [, ]. These materials, synthesized via solvothermal methods, exhibited a lamellar grain structure and promising thermoelectric properties, suggesting potential for high-performance thermoelectric applications [, ].

Germanium Antimony Telluride (Ge2Sb2Te5)

Relevance: The research highlights germanium antimony telluride as an essential material in phase-change random-access memories (PCRAM), showcasing its relevance to the broader field of chalcogenide-based materials []. While structurally different from bismuth telluride, its applications in data storage technologies emphasize the technological significance of this class of compounds.

Molybdenum Selenide (MoSe2)

Relevance: Recent studies have incorporated MoSe2 into bismuth telluride to enhance its thermoelectric and mechanical properties []. This approach leverages the energy filtering effect at the interface between the two materials, resulting in a significant improvement in the figure of merit (ZT) for thermoelectric applications [].

Bismuth Selenide (Bi2Se3)

Relevance: Research on nanostructured bismuth telluride thin films often compares their thermal conductivities to bulk alloys, including bismuth selenide []. This comparison helps understand the impact of nanostructuring on thermal transport properties and optimize the design of thermoelectric materials.

Bismuth Antimony Telluride (Bi0.5Sb1.5Te3)

Relevance: Bismuth antimony telluride serves as a benchmark material in many studies involving bismuth telluride. For instance, a study investigating the thermoelectric performance of recycled carbon fiber (RCF)/n-Bi2Te3 composites employed a commercially available p-type bismuth antimony telluride for comparison and device fabrication []. Additionally, research has explored the use of bismuth antimony telluride in conjunction with n-type magnesium bismuthide for developing cost-effective thermoelectric cooling technology [].

Source and Classification

Bismuth telluride occurs naturally as a mineral but is predominantly synthesized for industrial applications. It falls under the category of thermoelectric materials, which convert temperature differences into electric voltage and vice versa. Its efficiency is quantified by the dimensionless figure of merit ZTZT, where higher values indicate better performance in thermoelectric applications.

Synthesis Analysis

Methods of Synthesis

Bismuth telluride can be synthesized using various methods, each affecting the material's properties:

  1. Microwave-Assisted Synthesis: This method utilizes microwave heating to rapidly synthesize nanostructured bismuth telluride. The process involves mixing precursors such as bismuth chloride and sodium tellurite in a solvent like water or ethylene glycol, followed by microwave irradiation to achieve high crystallinity in a short time (approximately two minutes) .
  2. Solvothermal Synthesis: This technique allows for the preparation of diverse nanostructures by controlling temperature and pressure within a sealed environment. The solvothermal method has shown to produce high-purity bismuth telluride with various morphologies, including rods and sheets .
  3. Co-precipitation Method: In this approach, bismuth telluride is synthesized by co-precipitating bismuth and tellurium from their respective salts using reducing agents like sodium borohydride. Subsequent annealing under specific atmospheres enhances the crystallinity and thermoelectric properties .
  4. Electrodeposition: This electrochemical method allows for precise control over the composition and morphology of bismuth telluride films, making it suitable for creating thin films with tailored properties .
  5. Green Synthesis: Recent advancements have introduced environmentally friendly methods, such as using ethylene glycol as a solvent, which not only reduces toxicity but also produces high-quality nanostructures .

Technical Details

The synthesis parameters—such as precursor concentration, pH level, reaction time, and temperature—are crucial in determining the final product's morphology and thermoelectric efficiency. For instance, an alkaline medium promotes the dispersion of tellurium ions necessary for forming nanocrystals .

Molecular Structure Analysis

Bismuth telluride has a layered crystal structure characterized by alternating layers of bismuth and tellurium atoms arranged in a rhombohedral lattice. The lattice parameters are approximately a=4.45 a=4.45\text{ } and c=30.5 c=30.5\text{ }. The electronic band structure reveals that it exhibits semiconducting behavior with a narrow bandgap around 0.15 eV at room temperature, which is essential for its thermoelectric applications.

Chemical Reactions Analysis

The primary chemical reaction involved in synthesizing bismuth telluride can be represented as follows:

Bi3++Te2Bi2Te3\text{Bi}^{3+}+\text{Te}^{2-}\rightarrow \text{Bi}_2\text{Te}_3

This reaction typically occurs under controlled conditions where bismuth ions react with telluride ions derived from precursors like sodium tellurite or elemental tellurium.

Mechanism of Action

Bismuth telluride operates on the principle of thermoelectricity, where charge carriers (electrons or holes) transport heat energy across the material due to a temperature gradient. The efficiency of this process is enhanced by optimizing the material's microstructure to minimize thermal conductivity while maximizing electrical conductivity.

The Seebeck effect describes this phenomenon quantitatively; when there is a temperature difference across the material, it generates an electromotive force proportional to that difference:

V=SΔTV=S\Delta T

where VV is the voltage generated, SS is the Seebeck coefficient, and ΔT\Delta T is the temperature difference.

Physical and Chemical Properties Analysis

Physical Properties

  • Density: Approximately 7.5 g cm37.5\text{ g cm}^3
  • Melting Point: Around 585 C585\text{ C}
  • Thermal Conductivity: Low thermal conductivity (~1.5 W/m·K) enhances its thermoelectric efficiency.

Chemical Properties

  • Stability: Bismuth telluride is stable under ambient conditions but can oxidize when exposed to air.
  • Solubility: It is insoluble in water but can be processed in organic solvents during synthesis.
Applications

Bismuth telluride is extensively used in:

  • Thermoelectric Generators: Converting waste heat into electrical energy.
  • Peltier Coolers: Providing cooling in electronic devices.
  • Power Generation Systems: Harvesting energy from temperature differentials in industrial processes.

Recent research also explores its potential in advanced applications such as nanostructured materials for improved thermoelectric performance through enhanced ZT values .

Fundamental Properties of Bismuth Telluride

Crystallographic Structure and Symmetry

Rhombohedral and Hexagonal Unit Cell Configurations

Bismuth telluride adopts a rhombohedral crystal structure within the R3m space group (No. 166), frequently described in a hexagonal setting for practical analysis. The unit cell parameters are well-established through X-ray diffraction studies, with lattice constants measuring a = b = 0.438–0.4395 nm within the basal plane and c = 3.044–3.050 nm along the stacking direction [1] [5]. This configuration contains five atomic layers per unit cell arranged in the sequence Te(1)-Bi-Te(2)-Bi-Te(1), forming quintuple layers (QLs) that represent the fundamental building block of its crystal architecture. The hexagonal unit cell comprises three such QLs, totaling 15 atoms, with the extended c-axis parameter reflecting this layered stacking periodicity [2].

Table 1: Crystallographic Parameters of Bi₂Te₃

PropertyRhombohedral SettingHexagonal Setting
Space GroupR3m (No. 166)P3m1
a-axis (nm)0.4380.438
c-axis (nm)N/A3.050
Atoms per Unit Cell5 (1 QL)15 (3 QLs)
Stacking SequenceTe-Bi-Te-Bi-Te[Te-Bi-Te-Bi-Te]₃

Layered Atomic Stacking and van der Waals Interactions

The quintuple layer architecture creates distinct bonding environments: strong covalent bonds dominate within each QL, while weak van der Waals interactions connect adjacent Te(1) layers between QLs. This anisotropic bonding results in pronounced cleavage planes parallel to the (001) basal plane, enabling mechanical exfoliation to atomically thin dimensions [1] [5]. The van der Waals gap between QLs profoundly influences material properties, contributing to:

  • Thermal transport anisotropy through phonon scattering at interfaces
  • Facile exfoliation into 2D nanostructures and thin films
  • Surface-dominated transport in exfoliated samples below 100 nm thickness

Transmission electron microscopy confirms that defects such as twin boundaries preferentially form along the weakly bonded interlayer regions, further influencing electronic and thermal transport characteristics [1].

Electronic Band Structure

Narrow Bandgap Semiconductor Characteristics

Bi₂Te₃ functions as a narrow-gap semiconductor with a direct bandgap of ~0.15 eV at room temperature [3]. This minimal energy separation between valence and conduction bands enables significant thermal population of charge carriers at operational temperatures, making it exceptionally suitable for near-room-temperature thermoelectric applications. Band structure calculations reveal a many-ellipsoidal model with six constant-energy ellipsoids centered on reflection planes in the Brillouin zone, contributing to its complex transport behavior [1]. The Fermi level positioning in pristine Bi₂Te�3 typically results in undesirable bipolar conduction near 300K, necessitating alloying with selenium or antimony to suppress minority carrier contributions and optimize thermoelectric efficiency [1] [6].

Anisotropy in Electrical and Thermal Conductivity

The crystalline anisotropy of Bi₂Te₃ manifests dramatically in its transport properties. The electrical conductivity (σ) and thermal conductivity (κ) exhibit significantly higher values parallel to the quintuple layers (in-plane, ab-direction) compared to the cross-plane direction (c-axis):

Table 2: Anisotropic Transport Properties in Single-Crystal Bi₂Te₃ (300 K)

PropertyIn-Plane (ab-direction)Out-of-Plane (c-axis)Anisotropy Ratio
Electrical Conductivity (σ)0.10 (μΩ·m)⁻¹0.02 (μΩ·m)⁻¹5:1
Thermal Conductivity (κ)2.2 W/m·K1.0 W/m·K2.2:1
Seebeck Coefficient (S)-240 μV/K-240 μV/K1:1
Figure of Merit (zT)0.260.652.5:1

This directional dependence originates from the differential carrier mobility between crystallographic orientations. Electrons experience lower effective mass when moving parallel to the covalent bonding within quintuple layers compared to transport across the van der Waals gaps. The Seebeck coefficient remains remarkably isotropic due to its fundamental relationship to the density of states near the Fermi level, which exhibits minimal directional dependence [2]. The thermal conductivity anisotropy arises from directional phonon scattering, with the cross-plane direction experiencing stronger suppression due to interface scattering between QLs. Consequently, the thermoelectric figure of merit (zT = S²σT/κ) demonstrates a 2.5-fold enhancement along the c-axis compared to the in-plane direction [2] [6].

Topological Insulator Behavior

Thickness-Dependent Surface States

Below critical thicknesses (<100 nm), Bi₂Te₃ transitions from a bulk semiconductor to a topological insulator (TI) exhibiting gapless surface states protected by time-reversal symmetry. This quantum state features a single Dirac cone at the Γ-point in the Brillouin zone, where linearly dispersing surface electrons achieve high mobility conduction immune to backscattering from non-magnetic impurities [3] [8]. The thickness dependence manifests through:

  • Quantum confinement effects: Bandgap widening occurs as thickness decreases below ~6 QLs (≈6 nm), enhancing surface state visibility
  • Surface-to-volume ratio: Surface contributions dominate transport below 30 nm thickness
  • Hybridization gap suppression: Interlayer coupling diminishes below 5 QLs, isolating topological surface states

Angle-resolved photoemission spectroscopy (ARPES) studies confirm the Dirac-like dispersion of these surface states, while scanning tunneling microscopy (STM) reveals their spin-momentum locking – a signature property where electron spin orients perpendicular to momentum direction [3]. At cryogenic temperatures (<50 K), these surface states enable the quantum Hall effect (QHE) without external magnetic fields, exhibiting quantized Hall conductivity σxy = νe²/h (where ν is the filling factor) [3].

Epitaxial Growth vs. Mechanical Exfoliation

Two principal methodologies exist for obtaining thin Bi₂Te₃ samples exhibiting topological insulator behavior:

Table 3: Comparison of Thin-Film Fabrication Techniques

ParameterEpitaxial GrowthMechanical Exfoliation
MethodsMBE, MOCVD, Pulsed ElectrodepositionScotch-tape method, Micromechanical Cleavage
Thickness ControlAtomic-layer precision (±1 QL)Statistical distribution (1–100 nm)
Defect DensityModerate (point defects, vacancies)Low (primarily edge defects)
Crystal QualityStrain-dependent, substrate-mismatchNear-pristine bulk crystal structure
ScalabilityWafer-scale (≥4" diameter)Limited to micron-scale flakes
Purity ChallengesStoichiometry variations, dopantsAdhesive residue contamination

Epitaxial Growth: Molecular beam epitaxy (MBE) enables precise thickness control down to single QLs on substrates like Si(111), GaAs, or graphene. However, stoichiometric variations frequently occur due to the different vapor pressures of bismuth and tellurium, requiring careful calibration of flux ratios. Metal-organic chemical vapor deposition (MOCVD) offers superior scalability but introduces carbon contamination risks. Pulsed electrodeposition produces highly oriented [110] films suitable for thermoelectric applications, though achieving topological surface state dominance remains challenging [1] [2].

Mechanical Exfoliation: This technique produces high-quality crystalline flakes by cleaving bulk crystals along van der Waals planes. Flakes as thin as 1 nm (1–2 QLs) have been isolated, enabling fundamental studies of topological states in defect-minimized environments. However, the process suffers from low yield and adhesive residue contamination that complicates device fabrication. Conventional cleaning methods (oxygen plasma, solvents) often degrade samples due to Bi₂Te₃'s low melting point (585°C) and poor thermal conductivity [1] [5].

Doping Optimization: Achieving bulk-insulating TI behavior requires Fermi level tuning via doping. Thallium doping (1.6–2.4% Tl) effectively suppresses bulk conduction by shifting the Fermi level into the bandgap, enabling surface-dominated transport below 50 K. This approach provides superior control compared to vapor-phase methods [8].

Properties

CAS Number

1304-82-1

Product Name

BISMUTH TELLURIDE

Molecular Formula

Bi2Te3

Molecular Weight

800.8 g/mol

InChI

InChI=1S/2Bi.3Te

InChI Key

GUYIRKJSQUOSJV-UHFFFAOYSA-N

Canonical SMILES

[Te].[Te]=[Bi].[Te]=[Bi]

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